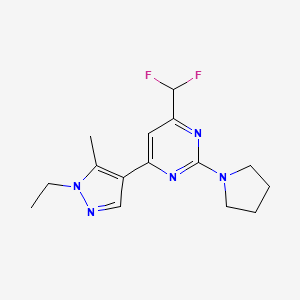
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include difluoromethylated compounds, pyrazoles, and piperazines. The synthetic route may involve:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the pyrazole and piperazine groups: These steps may involve nucleophilic substitution reactions or coupling reactions using catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of cost-effective starting materials: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperazine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials.
Mécanisme D'action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE: Similar structure with an ethylpiperazine group instead of a methylpiperazine group.
Uniqueness
The uniqueness of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H20F2N6 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H20F2N6/c1-10-11(9-22(3)20-10)12-8-13(14(16)17)19-15(18-12)23-6-4-21(2)5-7-23/h8-9,14H,4-7H2,1-3H3 |
Clé InChI |
NREYUCQYXFHETH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10933705.png)
![4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10933706.png)
![methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10933716.png)
![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10933721.png)
![5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933724.png)
![2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10933736.png)
![(2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B10933738.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10933739.png)
![5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide](/img/structure/B10933746.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10933750.png)

![N-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933755.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-nitrobenzohydrazide](/img/structure/B10933773.png)

